Enhanced Lipophilicity (XLogP3-AA) vs. Ivacaftor
The target compound exhibits a calculated XLogP3-AA value of 6.1, which is 0.5 log units higher than that of the active drug substance ivacaftor (XLogP3-AA = 5.6) [1][2]. This difference, driven by the methyl carbonate group, predicts a higher degree of lipophilicity, which directly impacts chromatographic retention time and solubility. This is a key differentiator for analytical method development where separation from the parent drug is critical.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 6.1 |
| Comparator Or Baseline | Ivacaftor (CAS 873054-44-5): 5.6 |
| Quantified Difference | Δ +0.5 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Higher lipophilicity ensures a distinct retention time in reverse-phase HPLC, facilitating accurate quantification of the impurity in the presence of the API.
- [1] PubChem. (2025). Computed Properties for 2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl methyl carbonate. PubChem Compound Summary for CID 59544143. View Source
- [2] PubChem. (2025). Computed Properties for Ivacaftor. PubChem Compound Summary for CID 16220172. View Source
